molecular formula C22H21ClO5 B6051884 ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate

ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B6051884
M. Wt: 400.8 g/mol
InChI Key: SWKDQPHCKQHXTA-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound with the molecular formula C20H17ClO5 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the condensation of 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol with ethyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(6-chloro-2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetate

Uniqueness

Ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position of the chromen-2-one ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

ethyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO5/c1-3-8-15-11-20(24)27-18-13-19(17(23)12-16(15)18)28-21(22(25)26-4-2)14-9-6-5-7-10-14/h5-7,9-13,21H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKDQPHCKQHXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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